![molecular formula C21H26ClN3O3S2 B1205081 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate CAS No. 43218-55-9](/img/structure/B1205081.png)
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate is a chemical compound that belongs to the class of methanesulfonates. Methanesulfonates are salts or esters of methanesulfonic acid, which is an organosulfur compound. Methanesulfonic acid is known for its strong acidity and is used in various industrial and chemical processes .
Preparation Methods
The preparation of 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate involves several synthetic routes. One common method is the reaction of methanesulfonic acid with a suitable base or alcohol to form the corresponding salt or ester. Industrial production methods often involve the oxidation of dimethyl sulfide or dimethyl disulfide using oxidizing agents such as nitric acid or chlorine .
Chemical Reactions Analysis
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: It can be reduced to form sulfides or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas, and nucleophiles like amines or alcohols. .
Scientific Research Applications
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: It is used in biochemical studies to modify proteins and other biomolecules.
Medicine: It is explored for its potential therapeutic effects, including its use as an alkylating agent in chemotherapy.
Industry: It is used in electroplating, battery electrolytes, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate involves its ability to act as a strong acid and alkylating agent. It can methylate DNA and proteins, leading to modifications that affect their function. The molecular targets include nucleophilic sites on DNA bases and amino acid residues in proteins. The pathways involved include DNA damage response and repair mechanisms .
Comparison with Similar Compounds
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate can be compared with other methanesulfonates and similar compounds:
Methanesulfonic acid: Similar in structure but differs in its applications and reactivity.
Trifluoromethanesulfonic acid: Has a trifluoromethyl group instead of a methyl group, leading to different properties and uses.
Ethyl methanesulfonate: Another ester of methanesulfonic acid, used in mutagenesis studies
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
43218-55-9 |
|---|---|
Molecular Formula |
C21H26ClN3O3S2 |
Molecular Weight |
468 g/mol |
IUPAC Name |
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)ethyl-diethylazanium;methanesulfonate |
InChI |
InChI=1S/C20H22ClN3S.CH4O3S/c1-4-23(5-2)10-11-24-16-9-6-13(3)20-18(16)19(22-24)15-8-7-14(21)12-17(15)25-20;1-5(2,3)4/h6-9,12H,4-5,10-11H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
TTZGKMBLWUVGJV-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl.CS(=O)(=O)[O-] |
Canonical SMILES |
CC[NH+](CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl.CS(=O)(=O)[O-] |
Key on ui other cas no. |
43218-55-9 |
Related CAS |
49604-87-7 (Parent) |
Synonyms |
6-chloroindazolelucanthone IA 3 IA 3, monomethanesulfonate IA-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


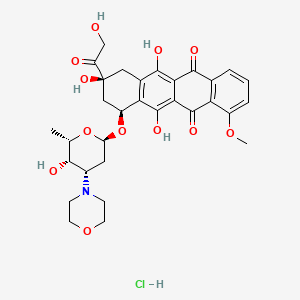
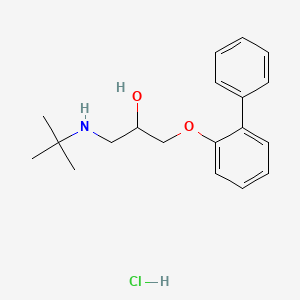
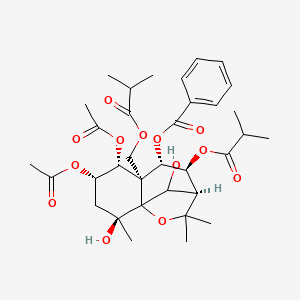
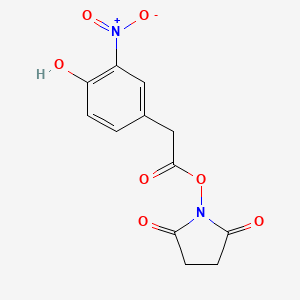
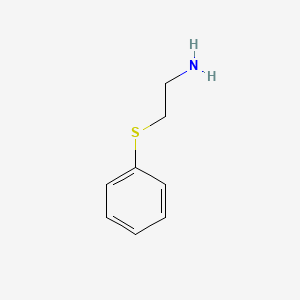
![[(8S,9S,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1205012.png)
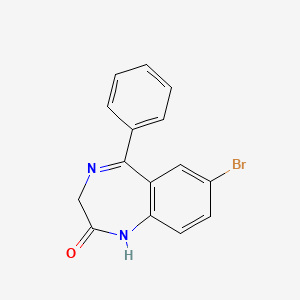
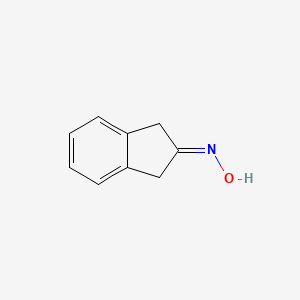
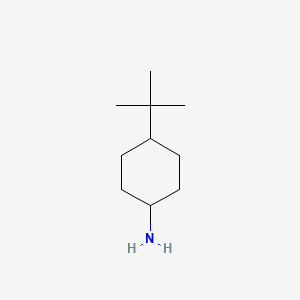
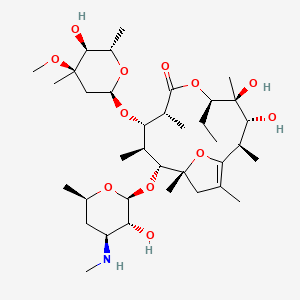
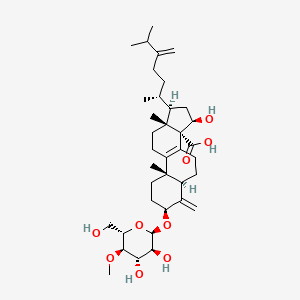
![2-[3,11-Bis(carboxymethyl)-3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-yl]acetic acid](/img/structure/B1205019.png)
![2-[(6-Aminopurin-7-yl)methoxy]ethanol](/img/structure/B1205020.png)
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-(4-propylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B1205021.png)
